Cas no 2227886-02-2 (methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate)

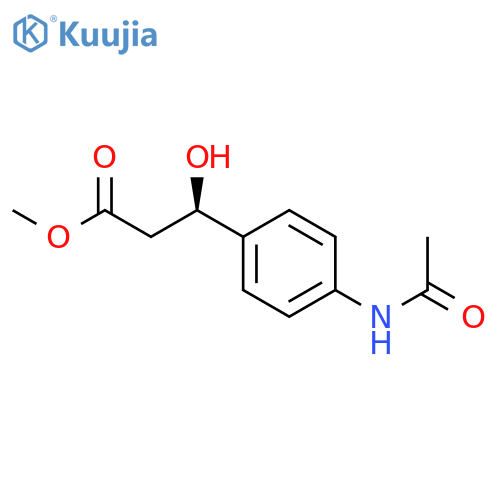

2227886-02-2 structure

商品名:methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate

- 2227886-02-2

- EN300-1786119

-

- インチ: 1S/C12H15NO4/c1-8(14)13-10-5-3-9(4-6-10)11(15)7-12(16)17-2/h3-6,11,15H,7H2,1-2H3,(H,13,14)/t11-/m1/s1

- InChIKey: PBARJOLDBUUWGD-LLVKDONJSA-N

- ほほえんだ: O[C@H](CC(=O)OC)C1C=CC(=CC=1)NC(C)=O

計算された属性

- せいみつぶんしりょう: 237.10010796g/mol

- どういたいしつりょう: 237.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 272

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 75.6Ų

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1786119-0.05g |

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |

2227886-02-2 | 0.05g |

$1393.0 | 2023-09-19 | ||

| Enamine | EN300-1786119-10.0g |

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |

2227886-02-2 | 10g |

$7128.0 | 2023-06-02 | ||

| Enamine | EN300-1786119-2.5g |

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |

2227886-02-2 | 2.5g |

$3249.0 | 2023-09-19 | ||

| Enamine | EN300-1786119-1.0g |

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |

2227886-02-2 | 1g |

$1658.0 | 2023-06-02 | ||

| Enamine | EN300-1786119-0.5g |

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |

2227886-02-2 | 0.5g |

$1591.0 | 2023-09-19 | ||

| Enamine | EN300-1786119-5g |

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |

2227886-02-2 | 5g |

$4806.0 | 2023-09-19 | ||

| Enamine | EN300-1786119-0.25g |

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |

2227886-02-2 | 0.25g |

$1525.0 | 2023-09-19 | ||

| Enamine | EN300-1786119-10g |

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |

2227886-02-2 | 10g |

$7128.0 | 2023-09-19 | ||

| Enamine | EN300-1786119-0.1g |

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |

2227886-02-2 | 0.1g |

$1459.0 | 2023-09-19 | ||

| Enamine | EN300-1786119-5.0g |

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |

2227886-02-2 | 5g |

$4806.0 | 2023-06-02 |

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

2227886-02-2 (methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate) 関連製品

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 857369-11-0(2-Oxoethanethioamide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量